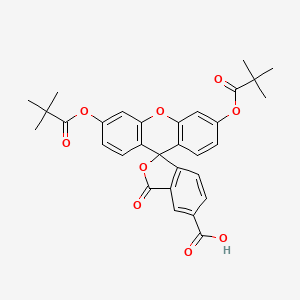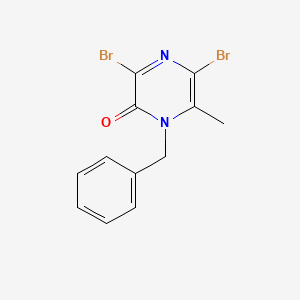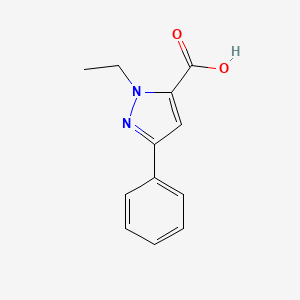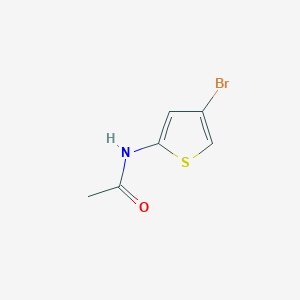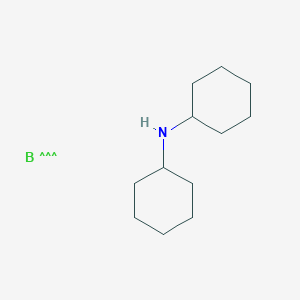
Dicyclohexylamine Borane
Descripción general
Descripción
Dicyclohexylamine Borane (DCAB) is a complex that has been applied by the Pucheault Group at the Universite de Bordeaux as a cost-effective and easy-to-handle alternative to current borylation reagents . In one pot, aryl and vinyl halides can be converted to the boronic acid derivative of your choice (BF 3 K, Bpin, MIDA, and others) depending on quench and workup .
Synthesis Analysis
The synthesis of Dicyclohexylamine Borane involves the use of reducing agents . It is also mentioned that the retrosynthetic analysis of dicyclohexylamine relies on the method of disconnections, which consists of splitting the target molecule into several fragments with one or more functional groups . The synthesis of boranes can be achieved by an exchange reaction (metathesis) of a boron halide with LiAlH4 or LiBH4 in ether .Molecular Structure Analysis
The empirical formula of Dicyclohexylamine Borane is C12H26BN . The molecular weight is 195.15 . The SMILES string representation is [H]N+([BH3-])C2CCCCC2 .Chemical Reactions Analysis
Dicyclohexylamine Borane is used in the conversion of aryl and vinyl halides to the boronic acid derivative of your choice (BF 3 K, Bpin, MIDA, and others) depending on quench and workup . It is also mentioned that the reaction suitability of Dicyclohexylamine Borane is as a reductant .Physical And Chemical Properties Analysis
Dicyclohexylamine Borane is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder to crystal . The storage temperature is 0-10°C . It is heat sensitive .Aplicaciones Científicas De Investigación
Borylation Reactions
Dicyclohexylamine Borane is used as an effective and easy-to-handle alternative to traditional borylation reagents. It allows for the conversion of aryl and vinyl halides into boronic acid derivatives, which are crucial intermediates in organic synthesis .
Catalysis
This compound serves as a catalyst in the dehydrocoupling of amine–boranes and phosphine–boranes, which is a key process in the development of catalysts for hydrogen storage materials .
Biomedical Research
In biomedical applications, Dicyclohexylamine Borane has potential uses in cancer detection and eradication, therapy for arthritis, and drug discovery and delivery systems .
Methylation Reactions
It is also involved in selective methylation reactions of primary amines with CO2, where borane complexes are used as reducing agents. This process is significant for the synthesis of various organic compounds .
Material Science
Dicyclohexylamine Borane’s unique properties are being explored in material science, particularly in relation to the stability and control of substituents around the boron center, which can impact yields and material properties .
Safety and Hazards
Dicyclohexylamine Borane causes skin irritation (H315) and serious eye irritation (H319) . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It should be avoided in contact with acids, metals, and strong oxidizing agents . Concentrated vapors may form explosive mixtures with air . Exposure to heated Dicyclohexylamine Borane may cause thermal burns . Heating the chemical to decomposition may release nitrogen oxides and other potentially toxic gases .
Mecanismo De Acción
Target of Action
Dicyclohexylamine Borane (DCAB) primarily targets aryl and vinyl halides . These halides play a crucial role in various chemical reactions due to their reactivity and versatility.
Mode of Action
DCAB interacts with its targets (aryl and vinyl halides) through a process known as borylation . In this process, DCAB acts as a reducing agent, facilitating the conversion of aryl and vinyl halides into boronic acid derivatives .
Biochemical Pathways
The borylation process affects the halogen-boron biochemical pathway . The downstream effects include the formation of boronic acid derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Result of Action
The result of DCAB’s action is the conversion of aryl and vinyl halides into boronic acid derivatives . These derivatives have various applications in organic synthesis, including the creation of biologically active compounds .
Action Environment
The action, efficacy, and stability of DCAB can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the borylation process . Furthermore, the presence of other substances in the reaction mixture can also impact the outcome of the reaction .
Propiedades
InChI |
InChI=1S/C12H23N.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGNYCHWQJCLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine Borane | |
CAS RN |
131765-96-3 | |
| Record name | Dicyclohexylamine Borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



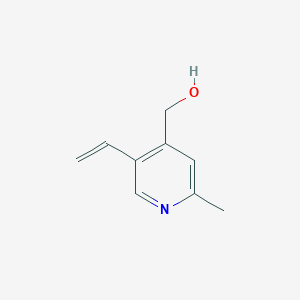

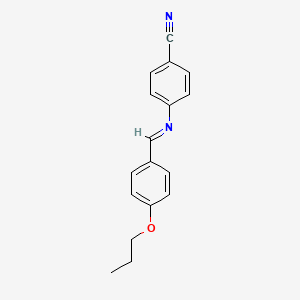

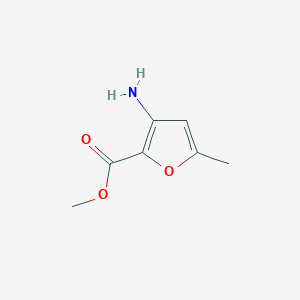
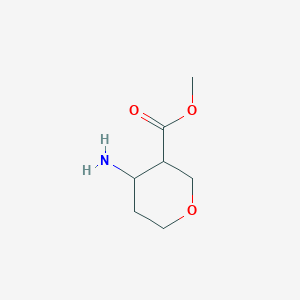
![1-[(E)-but-1-enyl]-3,5-dimethoxybenzene](/img/structure/B1646122.png)
